

# Statistical analysis of Tetrapeptide-30 clinical trial data for hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Analysis of Tetrapeptide-30 in the Treatment of Hyperpigmentation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of clinical trial data for **Tetrapeptide-30** in the management of hyperpigmentation, comparing its performance against common alternative treatments. Detailed experimental protocols and mechanistic insights are presented to facilitate informed research and development decisions.

## **Quantitative Performance Analysis**

The following tables summarize the efficacy of **Tetrapeptide-30** and its alternatives in treating various forms of hyperpigmentation based on available clinical data.

Table 1: Clinical Efficacy of **Tetrapeptide-30** in Hyperpigmentation



| Active<br>Ingredient                                                                                            | Concentrati<br>on | Study<br>Duration | Subject<br>Population                                                               | Key<br>Efficacy<br>Metric                             | Result                                                                                                             |
|-----------------------------------------------------------------------------------------------------------------|-------------------|-------------------|-------------------------------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Tetrapeptide-<br>30 (PKEK) +<br>Sodium<br>Ascorbyl<br>Phosphate                                                 | Not Specified     | 8 weeks           | 27 Japanese<br>women                                                                | SCINEXA<br>Score                                      | 26%<br>reduction in<br>skin<br>pigmentation                                                                        |
| Tetrapeptide-<br>30 (PKEK)                                                                                      | Not Specified     | 12 weeks          | Subjects with skin types V-VI with melasma and post-inflammatory hyperpigment ation | Overall Appearance & Evenness of Skin Tone            | Statistically significant improvement compared to vehicle (P < 0.05 for overall appearance, P < 0.01 for evenness) |
| Cosmetic Topical Brightener (containing Tetrapeptide- 30, Tranexamic Acid, Phenylethyl Resorcinol, Niacinamide) | Not Specified     | 12 weeks          | 18 adults with facial melasma (Fitzpatrick skin types III-VI)                       | Half-face<br>Melasma<br>Area Severity<br>Index (MASI) | Statistically<br>significant<br>improvement<br>from baseline                                                       |

Table 2: Clinical Efficacy of Alternative Hyperpigmentation Treatments



| Active<br>Ingredient         | Concentration                  | Study Duration | Key Efficacy<br>Metric              | Result                                                 |
|------------------------------|--------------------------------|----------------|-------------------------------------|--------------------------------------------------------|
| Hydroquinone                 | 4%                             | 8 weeks        | MASI Score                          | 70% reduction[1]<br>[2]                                |
| Hydroquinone                 | 4%                             | 12 weeks       | MASI Score                          | Statistically significant improvement from baseline[3] |
| Hydroquinone                 | 3% (with sunscreen)            | Not Specified  | Appearance of<br>Melasma            | 96%<br>improvement[5]                                  |
| Niacinamide                  | 4%                             | 8 weeks        | MASI Score                          | 62% reduction[1] [2]                                   |
| Niacinamide                  | 4%                             | 8 weeks        | Physician's<br>Global<br>Assessment | Good to excellent improvement in 44% of patients[2][6] |
| Tranexamic Acid<br>(Topical) | 3% (in combination)            | 8 weeks        | Dark Spot<br>Intensity & Size       | 13% reduction in intensity, 6% reduction in size[7]    |
| Tranexamic Acid<br>(Oral)    | 250 mg twice<br>daily          | 12 weeks       | MASI Score                          | 58.86% mean reduction[8]                               |
| Tranexamic Acid<br>(Topical) | 5%                             | 12 weeks       | MASI Score                          | 50.88% mean reduction[8]                               |
| Kojic Acid                   | 0.75% (with<br>2.5% Vitamin C) | 12 weeks       | MASI Score                          | Significant<br>decrease from<br>baseline[9]            |
| Kojic Acid                   | 3%                             | Not Specified  | Skin Brightness                     | Increased in 75% of patients[10]                       |



### **Experimental Protocols**

# Protocol 1: Evaluation of Tetrapeptide-30 and Sodium Ascorbyl Phosphate using SCINEXA Score

- Objective: To assess the skin lightening efficacy of a formulation containing Tetrapeptide-30
   (PKEK) and Sodium Ascorbyl Phosphate (SAP).
- Study Design: A prospective clinical trial.
- Participants: 27 healthy Japanese female volunteers.
- Treatment: Twice daily application of a formulation containing PKEK and SAP to the face for 8 weeks. A control formulation with SAP only was likely used for comparison, though not explicitly stated in the available summary.
- Efficacy Assessment: Skin pigmentation was evaluated at baseline and after 8 weeks using the SCINEXA (Score of Intrinsic and Extrinsic Skin Aging) score. The SCINEXA score is a validated tool that assesses various signs of skin aging, including pigmented spots. The number of pigment spots (≥3 mm in diameter) on the forehead and cheeks is scored on a scale of 0 (no spots) to 3 (>50 spots).[11][12]
- Results: The formulation with PKEK and SAP resulted in a 26% reduction in skin pigmentation according to the SCINEXA score.

# Protocol 2: Double-Blind, Vehicle-Controlled Study of Tetrapeptide-30 in Skin Types V-VI

- Objective: To evaluate the skin-lightening effect of a Tetrapeptide-30 (PKEK) containing formulation on facial melasma and post-inflammatory hyperpigmentation in individuals with dark skin types.
- Study Design: A double-blind, vehicle-controlled clinical study.
- Participants: Subjects with Fitzpatrick skin types V-VI.



- Treatment: Application of a formulation containing PKEK or a vehicle control to the face for 12 weeks.
- Efficacy Assessment: Expert grading of digital images was performed at baseline and at 12 weeks to assess changes in overall appearance and evenness of skin tone.
- Results: The PKEK-containing formulation was significantly superior to the vehicle at 12
  weeks for improving overall appearance (P < 0.05) and evenness of skin tone (P < 0.01).</li>

# Protocol 3: Split-Face Comparative Study of a Brightening Complex (with Tetrapeptide-30) and Hydroquinone

- Objective: To compare the efficacy and tolerability of a cosmetic topical brightener (CTB) containing **Tetrapeptide-30**, tranexamic acid, phenylethyl resorcinol, and niacinamide with 4% hydroquinone (HQ) for the treatment of facial melasma.
- Study Design: A randomized, double-blind, split-face clinical trial.[3][4][10]
- Participants: 18 adult patients with facial melasma and Fitzpatrick skin types III-VI.[3][4]
- Treatment: Patients applied the CTB to one side of the face and 4% HQ to the other, twice daily for 12 weeks.[3][4][10]
- Efficacy Assessment: Clinical assessments included the half-face Melasma Area Severity Index (MASI), Overall Hyperpigmentation scale, and Melasma Severity Rating Scale (MSRS) at baseline and subsequent visits.[3][4][10]
- Results: Both treatments demonstrated statistically significant improvements in half-face MASI, Overall Hyperpigmentation, and MSRS compared to baseline.[3][4]

#### **Mechanistic Pathways and Visualizations**

The following diagrams illustrate the key signaling pathways involved in hyperpigmentation and the mechanisms of action of **Tetrapeptide-30** and Hydroquinone.





Click to download full resolution via product page

Caption: General Melanogenesis Pathway.





Click to download full resolution via product page

Caption: Mechanism of Action of **Tetrapeptide-30**.



Click to download full resolution via product page

Caption: Mechanism of Action of Hydroquinone.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dovepress.com [dovepress.com]
- 2. Hydroguinone StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Melanogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. droracle.ai [droracle.ai]
- 7. [PDF] Post-Inflammatory Hyperpigmentation in Dark Skin: Molecular Mechanism and Skincare Implications | Semantic Scholar [semanticscholar.org]
- 8. Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Hydroquinone? [synapse.patsnap.com]



- 12. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Statistical analysis of Tetrapeptide-30 clinical trial data for hyperpigmentation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612320#statistical-analysis-of-tetrapeptide-30-clinical-trial-data-for-hyperpigmentation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com